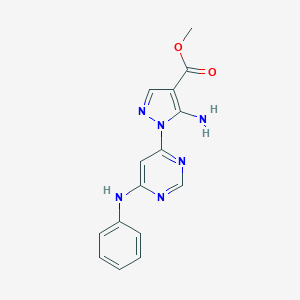
1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as EDMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDMI is a member of the imidazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Pharmacology
The study on a novel nonpeptidic B1 antagonist with a similar imidazole framework demonstrated significant antinociceptive actions in various pain models in mice and rats, suggesting potential applications in treating inflammatory and neuropathic pain states (Porreca et al., 2006).
Coordination Chemistry
Research into the coordination behavior of imidazole derivatives with metal centers showed applications in creating complex structures for potential use in catalysis and materials science (Bermejo et al., 2000).
Host for Anions
An imidazole-containing bisphenol and its salts with various acids have been structurally characterized, showing potential as hosts for anions, which could be applied in sensor technology and molecular recognition (Nath & Baruah, 2012).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrated selective sensitivity to benzaldehyde-based derivatives, highlighting applications as fluorescence sensors for chemical detection (Shi et al., 2015).
Synthesis and Photochromism
The synthesis and photochromism of dimers of imidazole derivatives were explored, indicating potential applications in the development of photochromic materials (Bai et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-24-17-10-11-18(15(3)14(17)2)25(22,23)21-13-12-20-19(21)16-8-6-5-7-9-16/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVREEGCLSCFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B494907.png)
![3,6-diamino-5-cyano-N-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494908.png)


![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B494918.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B494919.png)
![ethyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494922.png)
![5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494923.png)
![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)
![ethyl 5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494926.png)
![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)
![5-amino-3-ethyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494929.png)